molecular formula C19H18ClNO2S B2504438 (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one CAS No. 2035004-68-1

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one

Cat. No. B2504438
CAS RN: 2035004-68-1
M. Wt: 359.87
InChI Key: ITAVFAMEWQLJNA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a thiazolidinone derivative that exhibits interesting biological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antimicrobial and Antifungal Applications

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. For example, Patel, Sharma, and colleagues synthesized a series of compounds, including this one, and tested them for in vitro antibacterial and antifungal activity against various strains of bacteria and fungi. These compounds showed variable and modest activities against the investigated strains, indicating potential use in developing novel antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Properties

Research also suggests potential applications in cancer treatment. For instance, Patel et al. (2013) prepared compounds with this structure and evaluated them for anticancer properties. Their findings indicated that these compounds exhibited excellent properties against cancer, compared to other compounds (Patel et al., 2013).

Molecular Docking and Quantum Chemical Calculations

Further, Viji et al. (2020) undertook quantum chemical calculations and molecular docking studies on similar compounds, aiming to understand their biological functions, including antimicrobial activity. This research provides insights into the molecular interactions and stability of these compounds, which is essential for drug design (Viji et al., 2020).

Spectroscopic Characterization and Synthesis

Another aspect of scientific research on this compound includes its spectroscopic characterization and synthesis process. Studies like those by Khalifa, Nossier, and Al-Omar (2017) and Frolov et al. (2005) focus on the synthesis and characterization of new derivatives, providing valuable information on their physical and chemical properties (Khalifa, Nossier, & Al-Omar, 2017), (Frolov et al., 2005).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c1-23-16-9-6-15(7-10-16)19-21(12-13-24-19)18(22)11-8-14-4-2-3-5-17(14)20/h2-11,19H,12-13H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAVFAMEWQLJNA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one

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